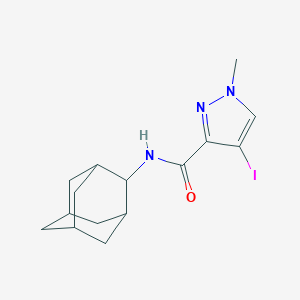

N-(2-adamantyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-adamantyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide, commonly known as AICA riboside, is a synthetic molecule that has been widely used in scientific research. It is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism. AICA riboside has been shown to have a wide range of physiological effects, making it a valuable tool for studying cellular processes and developing new therapies.

Mécanisme D'action

The mechanism of action of AICA riboside involves the activation of N-(2-adamantyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide. This enzyme is a key regulator of cellular metabolism, controlling energy homeostasis and responding to changes in nutrient availability. AICA riboside acts as an AMP mimetic, binding to the N-(2-adamantyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide regulatory subunit and inducing a conformational change that activates the enzyme. This leads to the phosphorylation of downstream targets and the modulation of cellular metabolism.

Biochemical and Physiological Effects:

AICA riboside has been shown to have a wide range of biochemical and physiological effects. It promotes glucose uptake and glycogen synthesis in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. It also inhibits lipogenesis and promotes fatty acid oxidation, leading to reduced lipid accumulation and improved metabolic health. AICA riboside has been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

AICA riboside is a valuable tool for studying cellular metabolism and developing new therapies. It has a wide range of physiological effects and can be used to modulate cellular metabolism in a controlled manner. However, there are some limitations to its use. AICA riboside can be toxic at high concentrations, and its effects can be influenced by other factors such as nutrient availability and hormonal signaling. It is important to use appropriate controls and experimental conditions when working with AICA riboside to ensure accurate and reproducible results.

Orientations Futures

There are many potential future directions for research on AICA riboside. One area of interest is the development of new therapies for metabolic disorders such as diabetes and obesity. AICA riboside has been shown to have promising effects in animal models, and further research is needed to determine its potential for human use. Another area of interest is the role of AICA riboside in neurodegenerative diseases such as Alzheimer's and Parkinson's. AICA riboside has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential for human use. Finally, there is potential for the development of new synthetic analogs of AICA riboside with improved pharmacological properties and therapeutic potential.

Méthodes De Synthèse

AICA riboside can be synthesized using a variety of methods. One common approach involves the reaction of 2-adamantanone with hydrazine to form 2-adamantylhydrazine. This intermediate is then reacted with methyl isocyanate to form the desired product. Other methods involve the use of different starting materials or alternative reaction conditions.

Applications De Recherche Scientifique

AICA riboside has been used extensively in scientific research to study the role of N-(2-adamantyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide in cellular metabolism. It has been shown to have a wide range of physiological effects, including the promotion of glucose uptake, the inhibition of lipogenesis, and the stimulation of fatty acid oxidation. AICA riboside has also been investigated for its potential therapeutic applications, including the treatment of diabetes, obesity, and cancer.

Propriétés

Formule moléculaire |

C15H20IN3O |

|---|---|

Poids moléculaire |

385.24 g/mol |

Nom IUPAC |

N-(2-adamantyl)-4-iodo-1-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C15H20IN3O/c1-19-7-12(16)14(18-19)15(20)17-13-10-3-8-2-9(5-10)6-11(13)4-8/h7-11,13H,2-6H2,1H3,(H,17,20) |

Clé InChI |

VEFCZNADDMZZMG-UHFFFAOYSA-N |

SMILES |

CN1C=C(C(=N1)C(=O)NC2C3CC4CC(C3)CC2C4)I |

SMILES canonique |

CN1C=C(C(=N1)C(=O)NC2C3CC4CC(C3)CC2C4)I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B279524.png)

![N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B279531.png)

![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B279534.png)

![2-(4-bromophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B279535.png)

![2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B279536.png)

![2-(2,4-dichlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B279537.png)

![3,4-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B279538.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B279540.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B279542.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide](/img/structure/B279544.png)

![N-[2-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B279545.png)

![N-[4-(4-butyryl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B279546.png)